molecular formula C28H21FN2OS B6139660 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile

2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile

Cat. No. B6139660
M. Wt: 452.5 g/mol
InChI Key: PRHDKNRJVWRYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile, also known as ABT-594, is a potent analgesic agent that has been extensively studied for its potential use in pain management. This compound is a member of the nicotinic acetylcholine receptor agonist family and has been shown to have a unique mechanism of action that differentiates it from other analgesic agents. In

Mechanism of Action

2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile acts as a potent agonist at the α3β4 nicotinic acetylcholine receptor subtype. This receptor subtype is found in the peripheral and central nervous systems and has been implicated in pain perception and modulation. 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile's unique mechanism of action allows it to selectively activate this receptor subtype, leading to analgesic effects without the unwanted side effects associated with other analgesic agents.
Biochemical and Physiological Effects:
2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been shown to produce potent analgesic effects in animal models. Additionally, it has been shown to have antinociceptive effects in models of neuropathic pain and inflammatory pain. 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has also been shown to have potential therapeutic applications in the treatment of nicotine addiction, depression, and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile in lab experiments is its potency and selectivity for the α3β4 nicotinic acetylcholine receptor subtype. This allows for more targeted and specific experiments. However, one limitation of using 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile is its potential toxicity, which must be carefully monitored and controlled in lab experiments.

Future Directions

There are several potential future directions for research on 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile. One area of interest is the development of more potent and selective analogs of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile for use in pain management and other therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile and its potential applications in the treatment of nicotine addiction, depression, and anxiety disorders. Finally, more studies are needed to fully understand the potential toxicity of 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile and to develop safe dosing regimens for clinical use.

Synthesis Methods

2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-(4-fluorophenyl)-4-oxobutylthioacetate to form 2,4-dichloro-5-fluoro-4-[4-(4-fluorophenyl)-4-oxobutyl]thiopyrimidine. This intermediate is then reacted with 4,6-diphenylnicotinonitrile to form 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been extensively studied for its potential use in pain management. It has been shown to be effective in treating acute and chronic pain in animal models. Additionally, 2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile has been shown to have potential therapeutic applications in the treatment of nicotine addiction, depression, and anxiety disorders.

properties

IUPAC Name

2-[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN2OS/c29-23-15-13-22(14-16-23)27(32)12-7-17-33-28-25(19-30)24(20-8-3-1-4-9-20)18-26(31-28)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHDKNRJVWRYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

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